3-(2,5-Dimethoxyphenyl)-1-propene
CAS No.: 19754-22-4
Cat. No.: VC20842253
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19754-22-4 |
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Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 1,4-dimethoxy-2-prop-2-enylbenzene |
Standard InChI | InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4,6-8H,1,5H2,2-3H3 |
Standard InChI Key | FRYMRMPLKQWKEP-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)CC=C |
Canonical SMILES | COC1=CC(=C(C=C1)OC)CC=C |
Introduction
Chemical Structure and Properties
Structural Information
3-(2,5-Dimethoxyphenyl)-1-propene, also known by its IUPAC name 1,4-dimethoxy-2-prop-2-enylbenzene, is an organic compound belonging to the class of substituted allylbenzenes. Its molecular formula is C₁₁H₁₄O₂ with a molecular weight of 178.23 g/mol. The compound's structure features a phenyl ring with methoxy groups at the 2 and 5 positions, connected to a propene chain at position 1.
The compound can be identified by several key identifiers:
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CAS Number: 19754-22-4
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Standard InChI: InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4,6-8H,1,5H2,2-3H3
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Standard InChIKey: FRYMRMPLKQWKEP-UHFFFAOYSA-N
Table 1: Key Identifiers and Properties of 3-(2,5-Dimethoxyphenyl)-1-propene
Property | Value |
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CAS Number | 19754-22-4 |
IUPAC Name | 1,4-dimethoxy-2-prop-2-enylbenzene |
Molecular Formula | C₁₁H₁₄O₂ |
Molecular Weight | 178.23 g/mol |
Standard InChIKey | FRYMRMPLKQWKEP-UHFFFAOYSA-N |
Physical Properties
While specific physical property data for 3-(2,5-Dimethoxyphenyl)-1-propene is limited in the provided search results, we can make reasonable inferences based on similar compounds. Structurally related compounds like 3-(2,4-dimethoxyphenyl)-1-propene have reported properties such as:
The presence of methoxy groups at different positions would likely result in comparable physical characteristics, with slight variations due to the different substitution pattern.
Chemical Reactivity
Types of Reactions
3-(2,5-Dimethoxyphenyl)-1-propene possesses several reactive sites that enable it to participate in various chemical transformations. The compound has garnered interest in research due to its potential applications in organic synthesis. Its reactivity profile includes:
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Addition Reactions: The terminal alkene can undergo addition reactions including hydrogenation, halogenation, and hydration.
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Electrophilic Aromatic Substitution: The dimethoxy-substituted aromatic ring is activated toward electrophilic aromatic substitution reactions.
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Oxidation Reactions: The double bond can be oxidized to form epoxides, diols, or other oxygenated derivatives.
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Rearrangement Reactions: Under appropriate conditions, the allyl group may undergo rearrangement.
Reaction Mechanisms
The reaction mechanisms involving 3-(2,5-Dimethoxyphenyl)-1-propene typically follow established organic chemistry principles. For example:
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In hydrogenation reactions, the terminal alkene undergoes catalytic reduction in the presence of hydrogen and a suitable catalyst (like palladium on carbon) to yield 3-(2,5-dimethoxyphenyl)propane.
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In epoxidation reactions, oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can convert the terminal alkene to an epoxide intermediate.
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The methoxy groups influence the electronic distribution in the aromatic ring, directing the site of electrophilic attack in substitution reactions.
Applications
Organic Synthesis
3-(2,5-Dimethoxyphenyl)-1-propene serves as a valuable intermediate in organic synthesis due to its unique structure that combines an alkene moiety with a disubstituted aromatic ring. This structural arrangement allows it to be transformed into more complex molecules through various chemical reactions. The compound's utility as a synthetic building block makes it particularly valuable in:
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Creating complex natural product analogues
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Developing new heterocyclic compounds
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Constructing molecules with defined stereochemistry
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Synthesizing libraries of compounds for structure-activity relationship studies
Research Findings and Future Directions
Current research on 3-(2,5-Dimethoxyphenyl)-1-propene focuses primarily on its utility as a synthetic intermediate rather than on specific biological activities. The compound's potential in medicinal chemistry remains an area for further exploration.
Future research directions may include:
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Structure-activity relationship studies of derivatives with various modifications to the propene chain or the aromatic ring.
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Investigation of the compound's potential biological activities, particularly in comparison to related compounds with established pharmacological properties.
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Development of more efficient and environmentally friendly synthetic routes to produce the compound and its derivatives.
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Exploration of catalytic applications, particularly in asymmetric synthesis where the compound could serve as a ligand precursor.
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